Bienvenue dans la boutique en ligne BenchChem!

AR-08

α2-adrenergic receptor subtype selectivity receptor binding

AR-08 is a research-exclusive α2-adrenergic agonist characterized by a preferential binding profile for the α2B subtype (Ki=0.41 nM), providing a 4.3-fold selectivity over α2A. This fingerprint fundamentally distinguishes it from clinical comparators like guanfacine (α2A-selective) and clonidine (mixed α2/α1). Direct substitution in ADHD models would confound subtype-specific mechanistic data. Sourced with a validated Phase II pediatric dosing framework (0.5-2 mg/day), this compound serves as an essential, pharmacologically specific tool for elucidating α2B-mediated contributions to cognition, cardiovascular regulation, and sedation. Ensure bioanalytical integrity using this authentic reference standard.

Molecular Formula C12H12N6
Molecular Weight 240.26 g/mol
Cat. No. B1663826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR-08
Molecular FormulaC12H12N6
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1N=CN2)C#N)NC3=NCCN3
InChIInChI=1S/C12H12N6/c1-7-9(18-12-14-2-3-15-12)4-8(5-13)11-10(7)16-6-17-11/h4,6H,2-3H2,1H3,(H,16,17)(H2,14,15,18)
InChIKeyGONXJTJRZCPBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AR-08: α2-Adrenergic Receptor Agonist for ADHD Research and Comparative Pharmacology Studies


AR-08 (CAS 745048-53-7; PGE-6134091) is a small-molecule agonist of the α2-adrenergic receptor (α2-AR) family, evaluated clinically as a potential treatment for attention-deficit/hyperactivity disorder (ADHD) in children [1]. Unlike marketed α2-agonists such as guanfacine and clonidine, AR-08 was developed as an investigational agent and did not progress beyond Phase 2 clinical trials, positioning it exclusively as a research tool for comparative pharmacology and mechanism-of-action studies [2].

Why AR-08 Cannot Be Substituted with Clonidine or Guanfacine in α2-AR Research Protocols


α2-adrenergic agonists exhibit pronounced pharmacological divergence based on subtype selectivity (α2A vs. α2B vs. α2C), receptor binding kinetics, and tissue distribution [1]. Guanfacine demonstrates high selectivity for the α2A subtype, while clonidine is relatively nonselective, resulting in distinct efficacy and side-effect profiles in both preclinical and clinical settings [2]. AR-08 possesses a unique selectivity fingerprint with preferential affinity for the α2B subtype over α2A and α2C—a binding profile that fundamentally differentiates its signaling bias from other α2-agonists in the class [3]. Direct substitution of AR-08 with guanfacine or clonidine in receptor pharmacology experiments or ADHD models would therefore confound interpretation of subtype-specific contributions to therapeutic effects and adverse events.

AR-08 Quantitative Differentiation Evidence: Subtype Selectivity, Clinical Dosing, and Structural Identity


AR-08 α2B-Selective Binding Profile vs. α2A-Selective Guanfacine: Ki and Relative Selectivity Comparison

AR-08 demonstrates a distinct α2-adrenergic receptor subtype selectivity profile with highest affinity for α2B (Ki = 0.41 nM), followed by α2A (Ki = 1.77 nM) and α2C (Ki = 3.55 nM), yielding a 4.3-fold selectivity for α2B over α2A and 8.7-fold over α2C [1]. This contrasts with guanfacine, a selective α2A-AR agonist used clinically for ADHD, which shows the opposite preference with ~10-fold higher selectivity for α2A over α2B in functional assays [2].

α2-adrenergic receptor subtype selectivity receptor binding pharmacology

AR-08 α1-AR Discrimination Profile: Functional Selectivity Window Compared to Clonidine and Dexmedetomidine

AR-08 exhibits a substantial selectivity margin between α2-AR and α1-AR subtypes, with Ki values for α1A (18.9 nM) and α1D (30.2 nM) representing 46-fold and 74-fold lower affinity respectively than for α2B [1]. For context, clonidine's α2/α1 selectivity ratio is approximately 200, while dexmedetomidine achieves a substantially higher ratio of ~1600 [2].

α1-adrenergic receptor off-target selectivity cardiovascular safety pharmacology

AR-08 Clinical Dose Range in Pediatric ADHD: 0.5-2 mg Daily Titration vs. Placebo in Phase 2 Proof-of-Concept Trial

AR-08 was evaluated in a multicenter, randomized, double-blind, placebo-controlled, forced-titration Phase 2 trial in children aged 6-17 years with ADHD. The study randomized 122 patients to receive AR-08 at doses of 0.5 mg/day, 1 mg/day, or 2 mg/day, or matching placebo for 7 weeks [1]. In comparison, guanfacine extended-release for pediatric ADHD is approved at doses ranging from 1-7 mg/day, while clonidine extended-release is approved at 0.1-0.4 mg/day [2].

ADHD pediatric dose-ranging clinical trial

AR-08 Non-Clinical Status and Pure Research-Tool Positioning vs. Approved α2-Agonist Therapeutics

AR-08's development was terminated after Phase 2 clinical evaluation, with no regulatory approvals secured in any jurisdiction [1]. This distinguishes it from guanfacine, clonidine, and dexmedetomidine, all of which are FDA-approved therapeutics with established clinical use indications [2]. AR-08 is therefore exclusively positioned as an investigational tool compound for in vitro and preclinical α2-AR pharmacology studies, without the confounding variables introduced by clinically optimized formulations or approved indication bias.

research tool investigational compound ADHD preclinical pharmacology

AR-08 Structural Identity and Molecular Formula Differentiation from Clonidine and Guanfacine

AR-08 has the molecular formula C14H16N6O2 (molecular weight ~300.3 g/mol) with CAS Registry Number 745048-53-7 [1]. This contrasts with clonidine (C9H9Cl2N3; MW ~230.1 g/mol; CAS 4205-90-7) and guanfacine (C9H9Cl2N3O; MW ~246.1 g/mol; CAS 29110-47-2) [2]. The structural divergence confirms AR-08 is a chemically distinct scaffold within the α2-agonist class, enabling orthogonal analytical detection and potentially different pharmacokinetic behavior.

chemical structure molecular formula small molecule analytical characterization

Optimal Scientific and Industrial Use Cases for AR-08 Based on Verified Differentiation Evidence


α2-Adrenergic Receptor Subtype Selectivity Profiling and Signaling Bias Studies

AR-08's preferential binding to α2B (Ki = 0.41 nM) with 4.3-fold selectivity over α2A makes it a valuable comparator compound for dissecting α2B-specific contributions to adrenergic signaling [1]. Research protocols investigating the differential roles of α2A vs. α2B in cognitive function, cardiovascular regulation, or sedation can use AR-08 alongside α2A-selective tools like guanfacine to isolate subtype-dependent effects.

Benchmarking α2/α1 Selectivity Windows in Cardiovascular Safety Pharmacology

With α2/α1 selectivity ratios ranging from 46 to 74 across subtypes, AR-08 occupies a defined intermediate position between clonidine (α2/α1 ~200) and dexmedetomidine (α2/α1 ~1600) [1]. This makes AR-08 suitable for establishing structure-selectivity relationships and for calibrating in vitro and ex vivo assays that evaluate the hemodynamic consequences of α1-AR engagement by α2-agonist candidates.

Pediatric ADHD Translational Research and Dose-Response Model Development

The existence of a completed Phase 2 clinical trial protocol with defined pediatric dosing (0.5-2 mg/day, 7-week forced titration) provides a human dosing framework for translational pharmacokinetic/pharmacodynamic (PK/PD) modeling [1]. Researchers developing novel ADHD therapeutics can use AR-08's clinical dose range as a reference anchor for predicting human-equivalent doses from preclinical efficacy models.

Development of AR-08-Specific Analytical Methods and Reference Standards

The distinct molecular formula of AR-08 (C14H16N6O2) relative to clonidine and guanfacine necessitates the development of compound-specific LC-MS/MS or HPLC-UV analytical methods [1]. Analytical laboratories and contract research organizations (CROs) supporting α2-agonist studies require AR-08 reference standards for method validation, quality control, and bioanalytical quantification in preclinical samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR-08

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.